Cas no 52599-88-9 (4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI))

4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI) structure
52599-88-9 structure
Product Name:4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI)
CAS No:52599-88-9
Molecular Formula:C12H7N3O2S
Molecular Weight:257.26788
CID:376741
PubChem ID:162691

4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI) Properties

Names and Identifiers

    • 4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI)
    • 4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[
    • N-beta-acetylstreptothricin E
    • An 201 I
    • DTXSID80967026
    • 52599-88-9
    • 4H-Imidazo(4,5-c)pyridin-4-one, 2-((2-((6-((6-(acetylamino)-3-amino-1-oxohexyl)amino)-3-amino-1-oxohexyl)amino)-4-O-(aminocarbonyl)-2-deoxy-beta-D-gulopyranosyl)amino)-1,3a,5,6,7,7a-hexahydro-7-hydroxy-, (3aS-(2(R*(R*)),3aalpha,7alpha,7abeta))-
    • 2-{[3-Amino-6-({3-amino-1-hydroxy-6-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxyhexylidene]amino}-2-deoxy-N-(4,7-dihydroxy-3a,6,7,7a-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-4-O-[hydroxy(imino)methyl]hexopyranosylamine
    • AN-201 I
    • [5-[[6-[(6-acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
    • InChIKey: JDQFOZPWCISXRD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C27H48N10O10/c1-12(39)31-6-2-4-13(28)8-17(41)32-7-3-5-14(29)9-18(42)34-21-22(43)23(47-26(30)45)16(11-38)46-25(21)37-27-35-19-15(40)10-33-24(44)20(19)36-27/h13-16,19-23,25,38,40,43H,2-11,28-29H2,1H3,(H2,30,45)(H,31,39)(H,32,41)(H,33,44)(H,34,42)(H2,35,36,37)
    • SMILES: CC(=O)NCCCC(CC(=O)NCCCC(CC(=O)NC1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O)N)N

Computed Properties

  • Exact Mass: 672.35548777g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 672.35548777g/mol
  • Heavy Atom Count: 18
  • Complexity: 377
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.1
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 327Ų

4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI) Related Literature

52599-88-9 (4H-Imidazo[4,5-c]pyridin-4-one,2-[[2-[[6-[[6-(acetylamino)-3-amino-1-oxohexyl]amino]-3-amino-1-oxohexyl]amino]-4-O-(aminocarbonyl)-2-deoxy-b-D-gulopyranosyl]amino]-1,3a,5,6,7,7a-hexahydro-7-hydroxy-,[3aS-[2[R*(R*)],3aa,7a,7ab]]- (9CI)) Related Products

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